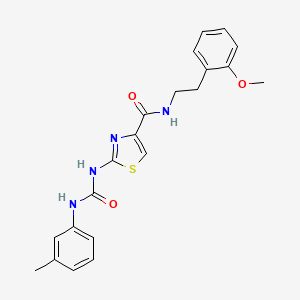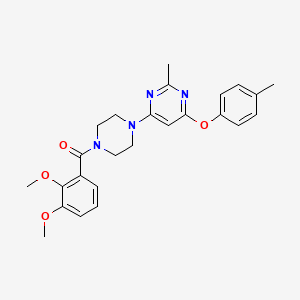![molecular formula C18H19FN6O3S B2426830 3-(2-fluorobenzenesulfonamido)-N-{[3-(1-méthyl-1H-pyrazol-4-yl)pyrazin-2-yl]méthyl}propanamide CAS No. 2034394-69-7](/img/structure/B2426830.png)
3-(2-fluorobenzenesulfonamido)-N-{[3-(1-méthyl-1H-pyrazol-4-yl)pyrazin-2-yl]méthyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and a pyrazole-pyrazine moiety, which contribute to its distinctive properties and reactivity.
Applications De Recherche Scientifique
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a kinase involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and immune response .
Mode of Action
The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the activity of the HPK1 pathway .
Biochemical Pathways
The inhibition of HPK1 affects multiple biochemical pathways. As HPK1 is involved in the regulation of cell proliferation and immune response, its inhibition can lead to changes in these processes . The exact pathways affected would depend on the specific cellular context and the presence of other signaling molecules.
Result of Action
The inhibition of HPK1 by this compound could potentially lead to a decrease in cell proliferation and modulation of immune response . This could have therapeutic implications in diseases where HPK1 is overactive, such as certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction between 2-fluorobenzenesulfonyl chloride and an appropriate amine under basic conditions (e.g., using triethylamine) to form the sulfonamide intermediate.
Coupling with Pyrazole-Pyrazine Moiety: The sulfonamide intermediate is then coupled with a pyrazole-pyrazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation Step: The resulting intermediate undergoes amidation with 3-aminopropanoic acid or its ester derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial-scale synthesis.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonamide or amide groups.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chlorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-bromophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-methylphenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics compared to its analogs with different substituents on the aromatic ring.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S/c1-25-12-13(10-23-25)18-15(20-8-9-21-18)11-22-17(26)6-7-24-29(27,28)16-5-3-2-4-14(16)19/h2-5,8-10,12,24H,6-7,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBXISIMUGHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)

![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2426756.png)




![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)


